

The Historical Trajectory of 2-Nitro-pphenylenediamine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Nitro-P-phenylenediamine	
Cat. No.:	B147321	Get Quote

Introduction

2-Nitro-p-phenylenediamine (2-NPPD), a reddish-brown crystalline powder, has carved a niche in the chemical industry, primarily as a key component in hair dye formulations. Its journey from initial synthesis in the early 20th century to its contemporary applications and toxicological understanding is a compelling narrative of chemical innovation and evolving safety standards. This technical guide provides an in-depth exploration of the historical development, discovery, experimental protocols, and metabolic pathways of **2-Nitro-p-phenylenediamine**, tailored for researchers, scientists, and professionals in drug development and chemical safety.

Chapter 1: Discovery and Historical Development First Synthesis

The first documented synthesis of 1,4-Diamino-2-nitrobenzene, commonly known as **2-Nitro-p-phenylenediamine**, dates back to 1907.[1][2] The initial production method was a multi-step chemical process. It began with the acetylation of 1,4-diaminobenzene (p-phenylenediamine) using acetic anhydride. This step served to protect the amino groups, forming 1,4-bis(acetylamino)benzene. The protected compound was then subjected to nitration, introducing a nitro group onto the benzene ring. The final step involved hydrolysis to remove the acetyl protecting groups, yielding the desired **2-Nitro-p-phenylenediamine**.[1][2]

Early Commercial Applications



Shortly after its discovery, 2-NPPD found its primary application in the dye industry. It was initially used to dye furs, imparting brown and reddish-brown shades.[1][3] Its effectiveness as a dye intermediate led to its adoption in semi-permanent and, later, permanent hair coloring products.[3][4][5] In these formulations, 2-NPPD is used to produce a range of light-brown and reddish shades.[1] It is also utilized in the manufacturing of azo dyes for textiles and as an accelerator for rubber vulcanization.[6]

Chapter 2: Physicochemical and Toxicological Profile

The properties of **2-Nitro-p-phenylenediamine** have been well-characterized over the years. The following tables summarize key quantitative data.

Data Tables

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[4]
Molecular Weight	153.14 g/mol	N/A
Appearance	Reddish-brown crystalline powder	[5]
Melting Point	136-138 °C	[7][8]
Solubility	Soluble in acetone and diethyl ether	[1]
Log P (Octanol/Water)	3.7	[1]

Table 2: Commercial Grade Specifications and Purity



Parameter	Specification	Source
Commercial Purity	95% to 100%	[1][8]
Possible Impurity	4-amino-3-nitroacetanilide	[1][2]
Ash Content	0.1% (max)	[1][2]
Iron (Fe)	40 ppm (mg/kg) (max)	[1][2]
Lead (Pb)	5 ppm (mg/kg) (max)	[1][2]
Arsenic (As)	2 ppm (mg/kg) (max)	[1][2]

Table 3: Metabolism and Excretion in Rats (Intraperitoneal Administration)

Parameter	Value	Source
Total Radioactivity Excreted (24h)	~92%	[4]
Excretion via Urine (24h)	37.4%	[4]
Excretion via Feces (24h)	54.3%	[4]
Major Urinary Metabolite 1	N ¹ ,N ⁴ -di-acetyl-1,2,4- triaminobenzene (13.4%)	[1]
Major Urinary Metabolite 2	N⁴-acetyl-1,4-diamino-2- nitrobenzene (5.8%)	[1]

Chapter 3: Key Experimental Protocols Synthesis Methodologies

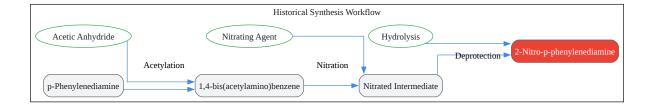
The synthesis of 2-NPPD has evolved from its original multi-step process to more streamlined methods.

Protocol 1: Historical Synthesis via Acetylation



This method, established around the time of the compound's discovery, involves three main stages.[1][2]

- Protection (Acetylation): 1,4-diaminobenzene (p-phenylenediamine) is reacted with acetic anhydride. The acetyl groups attach to the amino nitrogens, forming the more stable 1,4bis(acetylamino)benzene. This protects the amino groups from oxidation during the subsequent nitration step.
- Nitration: The 1,4-bis(acetylamino)benzene is treated with a nitrating agent (typically a
 mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 2-position of the
 benzene ring.
- Deprotection (Hydrolysis): The resulting nitrated intermediate is hydrolyzed, usually by heating with an acid or base, to remove the acetyl groups and yield the final product, 2-Nitro-p-phenylenediamine.



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Caption: Workflow of the historical synthesis of **2-Nitro-p-phenylenediamine**.

Protocol 2: Modern Synthesis via Trifluoroacetyl Protection

A more recent, high-yield method utilizes trifluoroacetyl groups for protection.[7]

• Protection: 1,4-phenylenediamine sulfate (0.5 mol) is reacted with trifluoroacetic anhydride (1.1 mol) and triethylamine (1.6 mol) in dichloromethane at room temperature for 1 hour to



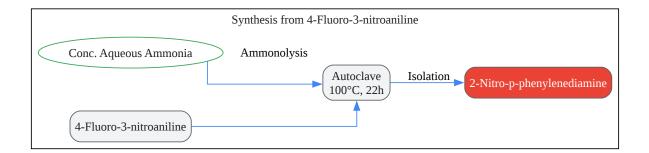
yield N¹, N⁴-ditrifluoroacetyl-p-phenylenediamine.

- Nitration: The protected intermediate (0.2 mol) is suspended in acetic anhydride (300 ml). Concentrated nitric acid (25 ml) is added dropwise at room temperature, and the reaction is stirred for 6 hours. Filtration yields N¹, N⁴-ditrifluoroacetyl-**2-nitro-p-phenylenediamine**.
- Deprotection: The nitrated intermediate is refluxed with sodium carbonate (53 g) in water (400 ml) for 1 hour. Upon cooling, the product is isolated by filtration, yielding **2-Nitro-p-phenylenediamine** with a total three-step yield of approximately 50%.

Protocol 3: Synthesis from 4-Fluoro-3-nitroaniline

A patented process provides an alternative route, avoiding the protection-deprotection sequence for the amino groups.[9]

- Ammonolysis: 4-fluoro-3-nitroaniline (23.4 g) is heated with concentrated aqueous ammonia (135 ml) in a stainless steel autoclave at 100°C for 22 hours.
- Isolation: After cooling, the resulting crystal slurry is ground, filtered, washed with cold water, and dried under vacuum to yield 2-Nitro-p-phenylenediamine as dark brown, metallic needles.



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Caption: Workflow for the synthesis of 2-NPPD via ammonolysis.

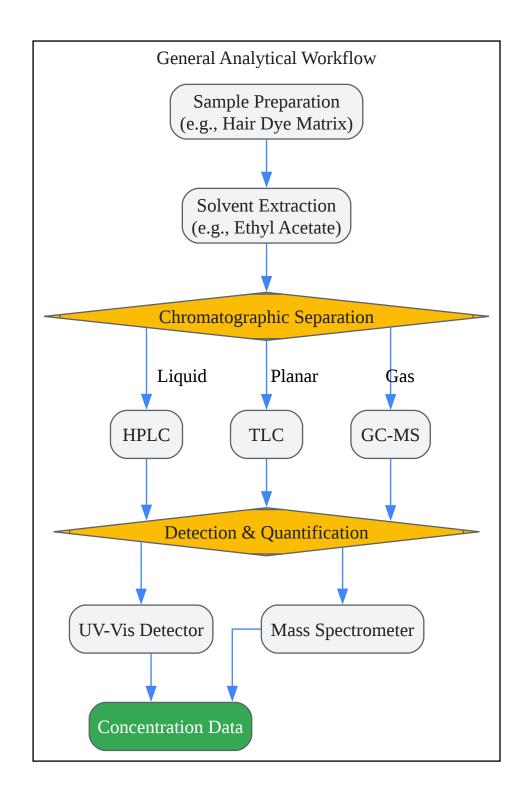


Analytical Methodologies

A variety of analytical techniques are employed for the qualitative and quantitative determination of 2-NPPD.[1][2]

- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Paper Chromatography are routinely used to separate 2-NPPD from impurities and other components in cosmetic formulations.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied for determination after extraction.[10]
- Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis after the compound is eluted from chromatographic plates.[4]
- Electrophoresis: This technique is also cited as a method for the analysis of 2-NPPD and its derivatives.[1][2]





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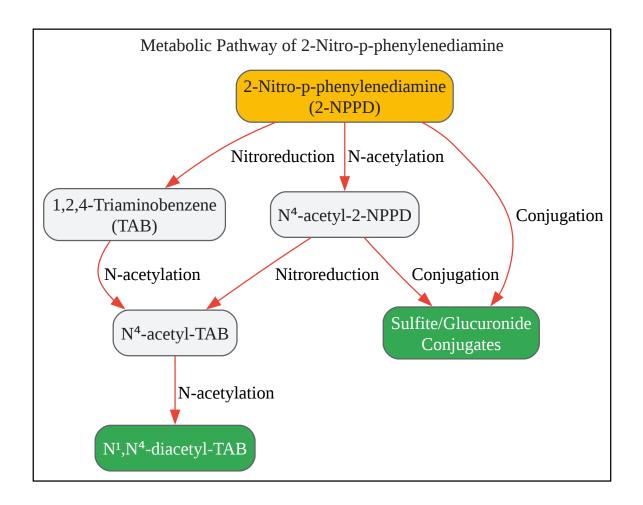
Caption: A generalized workflow for the analysis of 2-NPPD in a sample matrix.

Chapter 4: Metabolism



In vivo studies, primarily in rats, have elucidated the metabolic fate of **2-Nitro-p-phenylenediamine**. The compound undergoes extensive metabolism involving both nitroreduction and N-acetylation.[1]

The primary metabolic pathway involves the reduction of the nitro group to an amino group, forming 1,2,4-triaminobenzene.[1] This intermediate, along with the parent compound, can then be acetylated at the N¹ and/or N⁴ positions. Key metabolites identified in urine include N⁴-acetyl-1,4-diamino-2-nitrobenzene, N⁴-acetyl-1,2,4-triaminobenzene, and N¹,N⁴-diacetyl-1,2,4-triaminobenzene.[1] In vitro studies using human and rat skin have also shown metabolism to triaminobenzene and N⁴-acetyl-2NPPD.[4]



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Caption: Key metabolic transformations of **2-Nitro-p-phenylenediamine** in vivo.



Conclusion

From its synthesis in 1907 to its widespread use in the cosmetics industry, **2-Nitro-p-phenylenediamine** has a rich history. The development of varied synthesis protocols reflects a continuous drive for efficiency and purity. Concurrently, the advancement of analytical techniques has enabled precise quantification and a deeper understanding of its metabolic fate and toxicological profile. This guide provides a comprehensive overview of these critical aspects, offering a valuable resource for professionals engaged in chemical research and development.

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